molecular formula C6H4F2O3 B2372460 3-(Difluoromethyl)furan-2-carboxylic acid CAS No. 2248384-49-6

3-(Difluoromethyl)furan-2-carboxylic acid

Cat. No.: B2372460
CAS No.: 2248384-49-6
M. Wt: 162.092
InChI Key: DYHQOHAADNAVSW-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C6H4F2O3 and a molecular weight of 162.09 g/mol . This compound features a furan ring substituted with a difluoromethyl group at the third position and a carboxylic acid group at the second position. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)furan-2-carboxylic acid typically involves the introduction of a difluoromethyl group to a furan ring followed by carboxylation. One common method includes the reaction of furan with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Difluoromethyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

  • 2,5-Dimethyl-3-furoic acid
  • 3-Methyl-2-furoic acid
  • 2-Furancarboxylic acid

Comparison: 3-(Difluoromethyl)furan-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-(difluoromethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHQOHAADNAVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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